6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are structurally complex heterocyclic compounds characterized by a wide range of biological activities .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline derivatives have been synthesized using various methods, including the Gabriel and Colman method, the Pictet-Spengler method, and the Pomeranz-Fritsch method . These methods involve reactions such as rearrangement, cyclization, and condensation .Physical and Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .Mechanism of Action
Future Directions
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Future research may focus on developing more efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions, and higher yields .
Properties
IUPAC Name |
6-chloro-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14(17)12(8)16/h1-5,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOXTXLCOKUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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